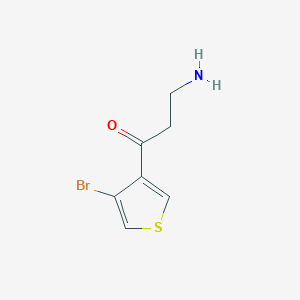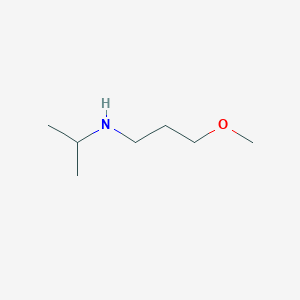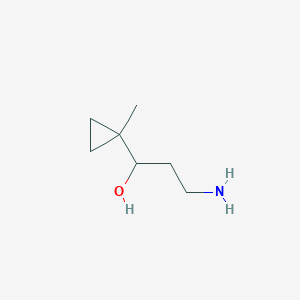![molecular formula C11H20N2O B13173981 N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13173981.png)
N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This compound is characterized by the presence of a cyclopropane ring and an azepane moiety, making it an interesting subject for research in various fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with azepane derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azepane ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azepane derivatives.
科学的研究の応用
N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The cyclopropane ring is known to confer rigidity to the molecule, which can influence its binding to enzymes and receptors. The azepane moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in cell signaling and metabolism .
類似化合物との比較
Similar Compounds
2-(Azepan-1-yl)ethyl methacrylate: Another compound containing an azepane ring, used in polymer chemistry.
Cyclopropanecarboxamide derivatives: Compounds with similar structural motifs, studied for their biological activities.
Uniqueness
N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide is unique due to the combination of the cyclopropane ring and azepane moiety. This dual structural feature provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C11H20N2O |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
N-(azepan-2-ylmethyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c14-11(9-5-6-9)13-8-10-4-2-1-3-7-12-10/h9-10,12H,1-8H2,(H,13,14) |
InChIキー |
VSLABBNZPSVNLD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(NCC1)CNC(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)

![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)
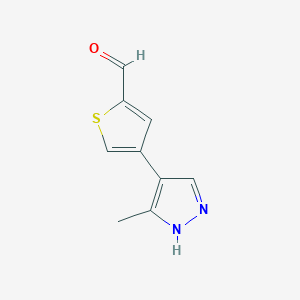
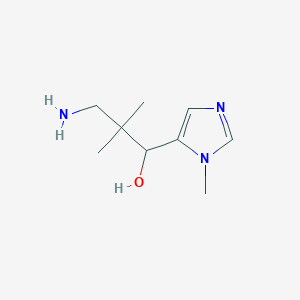
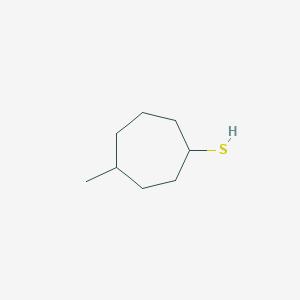
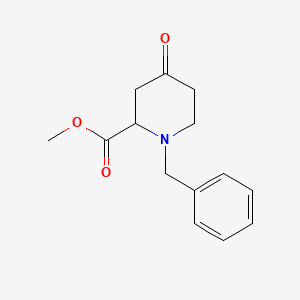
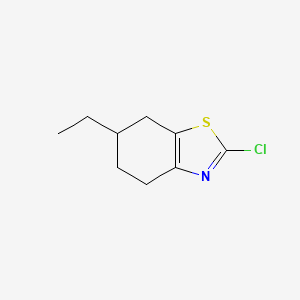
![3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13173938.png)

